
Monocobalt(II) bis(2-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination compound that features cobalt in the +2 oxidation state coordinated to two 2-methyl-1H-imidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monocobalt(II) bis(2-methyl-1H-imidazole) typically involves the reaction of cobalt(II) salts with 2-methyl-1H-imidazole under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol or water, and then add 2-methyl-1H-imidazole to the solution. The mixture is stirred and heated to facilitate the coordination reaction, resulting in the formation of Monocobalt(II) bis(2-methyl-1H-imidazole).
Industrial Production Methods
While specific industrial production methods for Monocobalt(II) bis(2-methyl-1H-imidazole) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Monocobalt(II) bis(2-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The 2-methyl-1H-imidazole ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Monocobalt(II) bis(2-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a model compound for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism by which Monocobalt(II) bis(2-methyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the cobalt center can facilitate electron transfer processes, while the 2-methyl-1H-imidazole ligands can stabilize reactive intermediates. In biological systems, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination or redox reactions, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Monocobalt(II) bis(1H-imidazole): Similar structure but with unsubstituted imidazole ligands.
Monocobalt(II) bis(4-methyl-1H-imidazole): Similar structure but with methyl substitution at the 4-position of the imidazole ring.
Uniqueness
Monocobalt(II) bis(2-methyl-1H-imidazole) is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence the electronic and steric properties of the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from other cobalt-imidazole complexes.
Propriétés
Formule moléculaire |
C8H12CoN4+2 |
|---|---|
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |
Clé InChI |
MZAKCBDJCUWSSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1.CC1=NC=CN1.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine](/img/structure/B13397104.png)
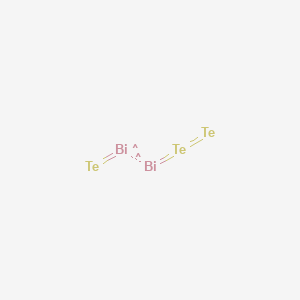
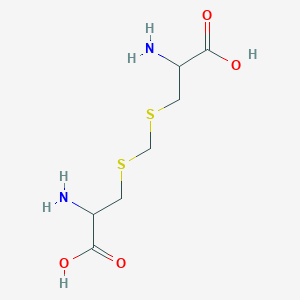


![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B13397138.png)

![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride](/img/structure/B13397150.png)
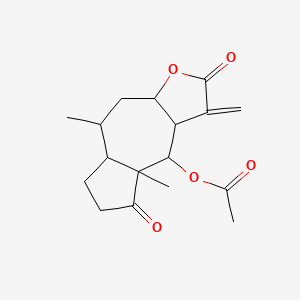

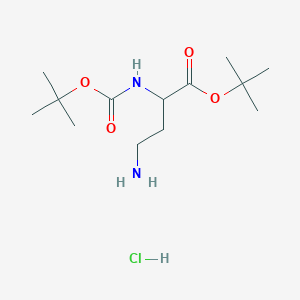
![6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one](/img/structure/B13397181.png)
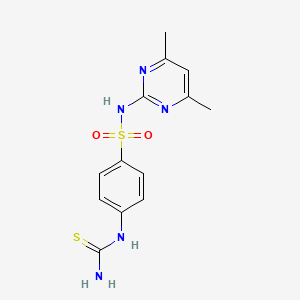
![1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397189.png)
